molecular formula C12H22N2OS B7593557 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea

1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea

Cat. No. B7593557
M. Wt: 242.38 g/mol
InChI Key: BFVWTHJVGQKKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea, also known as CBSCHU, is a synthetic compound that has gained attention in scientific research due to its potential biological activities. CBSCHU belongs to the family of urea derivatives, which have been extensively studied for their diverse biological properties.

Scientific Research Applications

1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has shown promising biological activities in various scientific research studies. It has been reported to have anti-inflammatory, anti-tumor, and anti-bacterial properties. 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has been shown to have a positive effect on bone metabolism, making it a potential candidate for the treatment of osteoporosis.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea is not yet fully understood. However, it has been suggested that 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea exerts its biological activities by modulating various signaling pathways in cells. 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. It has also been reported to activate the AMPK pathway, which is involved in energy metabolism and aging.
Biochemical and Physiological Effects
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has been shown to have various biochemical and physiological effects in scientific research studies. It has been reported to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in cells. 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has been reported to increase bone mineral density and bone strength in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea in scientific research is its high purity and stability. 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea can be easily synthesized in large quantities, making it suitable for in vitro and in vivo experiments. However, one limitation of using 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy. Therefore, appropriate solvents and delivery systems need to be used to overcome this limitation.

Future Directions

1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has shown promising biological activities in scientific research studies, making it a potential candidate for drug development. Future research should focus on elucidating the mechanism of action of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea and identifying its molecular targets. In addition, more studies are needed to investigate the efficacy and safety of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea in animal models and clinical trials. Furthermore, the potential use of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea in combination with other drugs or therapies should be explored to enhance its therapeutic effects.

Synthesis Methods

1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea can be synthesized by reacting cyclobutylamine with 2-methylsulfanyl-cyclohexyl isocyanate in the presence of a catalyst. The reaction yields 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea as a white crystalline solid with a purity of over 95%. The synthesis method has been optimized to achieve a high yield and purity of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea, making it suitable for scientific research applications.

properties

IUPAC Name

1-cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2OS/c1-16-11-8-3-2-7-10(11)14-12(15)13-9-5-4-6-9/h9-11H,2-8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVWTHJVGQKKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCCC1NC(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea

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